乙基-2-(4-氧代环己基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

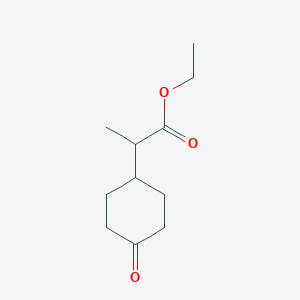

Ethyl 2-(4-oxocyclohexyl)propanoate is a chemical compound with the molecular formula C11H18O3 . It is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of Ethyl 2-(4-oxocyclohexyl)propanoate involves a reaction with hydrogen chloride in acetone at 20°C for 24 hours . A racemic mixture of Intermediate 27B (17.1 g, 70.6 mmol) is dissolved in acetone (250 mL). Then 1 N aq. HCl (62 mL) is added and the mixture is stirred at room temperature for 24 hours. The mixture is then concentrated under reduced pressure and extracted with EtOAc (200 mL x 3). The combined organic extracts are washed with 1 N aq. NaOH (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (0-20% EtOAc in petroleum ether) to afford Intermediate 27C (12.8 g, 91.5% yield) .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-oxocyclohexyl)propanoate contains a total of 32 bonds. There are 14 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis

Ethyl 2-(4-oxocyclohexyl)propanoate can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile. During the reaction, a new carbon-carbon bond is formed .Physical And Chemical Properties Analysis

Ethyl 2-(4-oxocyclohexyl)propanoate has a molecular weight of 198.26 .科学研究应用

新型铜催化偶联反应配体

2-氧代环己烷羧酸乙酯已被确认为一种高效且通用的铜催化偶联反应配体,可促进在温和条件下以良好至优异的产率合成 N-芳基酰胺、N-芳基咪唑、芳基醚和芳基硫醚 (Xin Lv & W. Bao, 2007)。

N-取代四氢喹啉二酮的前体

3-(2,4-二氧代环己基)丙酸乙酯作为前体,支持合成 N-取代 4,4a,5,6-四氢喹啉-2,7(1H,3H)-二酮,突出了通过常规保护、选择性酰胺化和脱保护环化方法的直接途径 (V. Thakur, D. Sharma, & P. Das, 2015)。

酸性沸石中环戊烯基碳正离子的形成

研究表明,酸性沸石中由环状前体形成环戊烯基碳正离子的高产率,这一过程对于理解沸石催化中的反应机理至关重要 (Teng Xu & J. F. Haw, 1994)。

迈克尔-羟醛缩合

通过迈克尔-羟醛缩合获得的 2-羟基-4-氧代-2-苯基环己烷羧酸乙酯,为进一步的化学合成提供了结构框架,强调了该化合物在开发复杂分子结构中的作用 (S. Hernández-Ortega 等,2001)。

脂肪酶催化的仲醇拆分

该化合物还作为一种关键的酰基供体,通过脂肪酶催化的酯交换反应高效拆分仲醇,展示了其在生产对映体富集化合物中的用途 (H. Frykman 等,1993)。

作用机制

安全和危害

Ethyl 2-(4-oxocyclohexyl)propanoate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

ethyl 2-(4-oxocyclohexyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUJMJLHOSVNCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCC(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2770153.png)

![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)